molecular formula C24H23N3O5S B12035088 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 618073-47-5

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12035088
CAS No.: 618073-47-5
M. Wt: 465.5 g/mol
InChI Key: HMVNXQRQNQAAFT-FYJGNVAPSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a ketone group at position 4. The structure includes:

  • Ethoxy group: At position 2 of the phenolic ring.
  • Isopropoxyphenyl substituent: Attached to position 2 of the thiazolo-triazol moiety, enhancing steric bulk and lipophilicity.
  • Acetate group: At position 4 of the phenolic ring, influencing solubility and metabolic stability.
  • (E)-Configuration: The exocyclic double bond between the thiazolo-triazol core and the phenolic ring ensures planar geometry, critical for π-π stacking interactions in biological targets .

Properties

CAS No.

618073-47-5

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[6-oxo-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C24H23N3O5S/c1-5-30-20-12-16(6-11-19(20)32-15(4)28)13-21-23(29)27-24(33-21)25-22(26-27)17-7-9-18(10-8-17)31-14(2)3/h6-14H,5H2,1-4H3/b21-13+

InChI Key

HMVNXQRQNQAAFT-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Introduction of the isopropoxyphenyl group: This step involves the substitution reaction where the isopropoxyphenyl group is introduced to the thiazolo[3,2-b][1,2,4]triazole core.

    Formation of the ethoxyphenyl acetate moiety: This step involves the esterification reaction where the ethoxy group is introduced to the phenyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Methyl vs. Alkoxy Groups: Methyl substituents (e.g., 4-methylphenyl) reduce molecular weight and lipophilicity compared to alkoxy groups (isopropoxy, propoxy). The isopropoxy group in the target compound enhances hydrophobic interactions but may limit aqueous solubility .
  • Stereochemistry : E-configuration predominates in bioactive derivatives, as Z-isomers (e.g., ) show reduced planarity and weaker target engagement.

Stability and Metabolic Considerations

  • Metabolic Sites : Acetate groups are prone to hydrolysis, while ethoxy/isopropoxy groups undergo CYP450-mediated oxidation. The target compound’s isopropoxy substituent may slow oxidation compared to smaller alkoxy chains .
  • Thermal Stability : Derivatives with bulkier substituents (e.g., isopropoxy) show higher melting points (>250°C), indicating enhanced crystalline stability .

Biological Activity

2-Ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including thiazole and triazole ring systems, suggest diverse biological activities that warrant extensive investigation.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O5SC_{24}H_{23}N_{3}O_{5}S. The structure incorporates an ethoxy group and an acetate moiety, which are often associated with enhanced solubility and bioactivity. The presence of multiple functional groups may influence its interaction with biological targets.

Biological Activities

Preliminary studies indicate that 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate exhibits various biological activities:

  • Anticancer Activity : Compounds containing triazole and thiazole rings have shown promise in anticancer applications. For instance, derivatives similar to this compound have demonstrated activity against various cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : The structural similarity to known antimicrobial agents suggests potential efficacy against a range of pathogenic organisms .
  • Anti-inflammatory Effects : Ethoxy-substituted phenolic compounds are recognized for their anti-inflammatory properties. This compound may exhibit similar effects due to its phenolic structure .

The specific mechanisms through which 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate exerts its biological effects remain to be fully elucidated. However, potential pathways include:

  • Enzyme Inhibition : Interaction studies could reveal binding affinities with various enzymes or receptors involved in disease processes.
  • Cell Signaling Pathways : Similar compounds have been shown to modulate key signaling pathways such as PKC/Erk1/2 and PI3K/Akt pathways in cellular models .

Comparative Analysis

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound. The following table summarizes some related compounds and their known biological activities:

Compound NameStructure FeaturesBiological Activity
4-IsopropoxyphenylacetateSimilar aromatic structureAntimicrobial
6-Oxo-[1,3]thiazolo[3,2-b][1,2,4]triazole derivativesContains triazole and thiazole ringsAnticancer
Ethoxy-substituted phenolic compoundsPresence of ethoxy groupAnti-inflammatory

The distinct combination of functional groups in 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate may confer specific advantages over these related compounds.

Case Studies and Research Findings

Research has highlighted the potential of similar triazole derivatives in treating various diseases. For example:

  • Anticancer Studies : A study involving triazole derivatives showed promising results against colon carcinoma cell lines with IC50 values as low as 6.2 μM .
  • Antimicrobial Efficacy : Another study indicated that compounds with similar structures exhibited significant antimicrobial activity against a range of pathogens .

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